molecular formula C13H13N B1583212 4-Phenylbenzylamine CAS No. 712-76-5

4-Phenylbenzylamine

Cat. No. B1583212
CAS RN: 712-76-5
M. Wt: 183.25 g/mol
InChI Key: RMSPOVPGDBDYKH-UHFFFAOYSA-N
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Description

4-Phenylbenzylamine is an organic compound with the linear formula C6H5C6H4CH2NH2 . It has a molecular weight of 183.25 . It is used in research and development .


Synthesis Analysis

4-Phenylbenzylamine can be used in the synthesis of various compounds. For instance, it can be used in the synthesis of squaric acid asymmetric diamides of glycopeptide antibiotics, asymmetric diamides of daunomycin and carminomycin, and N-(biphenyl-4-ylmethyl)-1-hydroxy-6-thioxo-1,6-dihydropyridine-2-carboxamide .


Molecular Structure Analysis

The molecular structure of 4-Phenylbenzylamine consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .


Physical And Chemical Properties Analysis

4-Phenylbenzylamine has a density of 1.0±0.1 g/cm3, a boiling point of 325.1±21.0 °C at 760 mmHg, and a flash point of 158.0±14.3 °C . It has a molar refractivity of 59.3±0.3 cm3, and a molar volume of 174.7±3.0 cm3 .

Scientific Research Applications

Crystal and Molecular Structures

  • 4-Phenylbenzylamine and its derivatives have been studied for their crystal and molecular structures. For instance, the structures of N-phenyl-4-nitrobenzylamine and related compounds were determined using X-ray methods, revealing insights into their molecular configurations and crystallography (Iwasaki et al., 1988).

Chemical Synthesis and Reactivity

  • The compound has been utilized in chemical synthesis, such as in the conversion of N-Phenylbenzylamine into various α-substituted derivatives. This process involves carbon dioxide for N-protection and α-carbon activation, followed by lithiation and reaction with electrophiles (Katritzky et al., 1989).

Use in Analytical Chemistry

  • In analytical chemistry, 4-Phenylbenzylidene benzylamine has been shown to be an effective reagent for determining solutions of lithium alkyls and metal amides. It is used in titration, with the resulting azaallyl anion exhibiting color changes that are indicative of the concentration of the solution (Duhamel & Plaquevent, 1993).

Catalysis

  • The compound has been implicated in studies involving gold(I)-catalyzed intramolecular electrophilic aromatic substitution in isoxazole derivatives. This research provides insights into mechanisms, regioselectivity, and the role of hydrogen acceptor in such catalytic processes (Zhou et al., 2018).

Materials Science and Drug Delivery

  • In materials science, derivatives of 4-Phenylbenzylamine have been used in the development of controlled drug release systems and tissue engineering. For example, research on dibenzylideneacetone (DBA) analogs encapsulated in poly(lactic acid) (PLA) membranes showcased potential applications in drug delivery and biotechnology (Alcántara Blanco et al., 2020).

Corrosion Inhibition

  • Novel Bis Schiff’s Bases derived from 4-Phenylbenzylamine have been studied as corrosion inhibitors for mild steel. These compounds are significant in industrial applications such as steel pickling and oil well acidization (Singh & Quraishi, 2016).

Fluorescence and Spectroscopy

  • The fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, which includes 4-Phenylbenzylamine derivatives, has been investigated. These studies provide valuable data for applications in spectroscopy and photonics (Yang et al., 2002).

Safety And Hazards

4-Phenylbenzylamine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Future Directions

4-Phenylbenzylamine has been used in the synthesis of indium-based organic inorganic metal halides, which generate room temperature phosphorescence emission with a lifetime decay as long as 290.4 ms . This material can potentially be used in emergency lighting, information security, and other fields .

properties

IUPAC Name

(4-phenylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSPOVPGDBDYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322856
Record name 4-Phenylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbenzylamine

CAS RN

712-76-5
Record name 712-76-5
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Record name 4-Phenylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenylbenzylamine
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Synthesis routes and methods I

Procedure details

To a solution of 4-biphenylcarboxamide (Aldrich) (0.025 mole) in 150 mL of THF cooled to 10° C. was added a solution of 1.5 eq of LAH (1M in THF) dropwise. The reaction mixture turned from a white slurry to a green homogenous solution and then to a yellow homogeneous solution. The reaction was then quenched with 2.5 mL of 1N NaOH. The mixture was then filtered through Hyflo and extracted with ethyl acetate. The organic layer was then washed with 1N HCl. The pH of the resulting aqueous layer was adjusted to about 9 with 1N NaOH and extracted with ethyl acetate. The organic extracts were washed with water and brine, and then dried over Na2SO4, filtered and concentrated to give 4-(phenyl)benzyl amine as a white solid.
Quantity
0.025 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 4-phenylbenzamide (2.01 g, 10.2 mmol) was dissolved in THF (50 mL) and heated to reflux. To the mixture was added dropwise 1 M borane in THF (80.0 mL, 80.0 mmol). After refluxing for 18 h, the reaction mixture was cooled to room temperature and treated with 1 N HCl (40 mL). The solution was made basic via addition of 3 N NaOH (60 mL) and extracted with ethyl acetate (3×370 mL). The extract was washed with brine and dried over sodium sulfate. Concentration yielded 4-phenylbenzyl amine as a white solid (1.73 g, 93%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
H Yu, H Gong, Z Hua, Y Zhang, W Sun, S Gong… - Science China …, 2023 - Springer
… Herein, we introduce 4-phenylbenzylamine (namely PBA) with a long conjugated system into common non-toxic In3+ to form an indium-based organic inorganic halide, whose chemical …
Number of citations: 0 link.springer.com
H Gong, H Yu, Y Zhang, L Feng, Y Tian… - Angewandte …, 2023 - Wiley Online Library
… Here, we synthesized a nontoxic two-dimensional organic-inorganic metal hybrid halides (OIMHs), called PBA2[ZnX4] with X = Br or Cl and PBA = 4phenylbenzylamine. These …
Number of citations: 4 onlinelibrary.wiley.com
F Sztaricskai, G Batta, P Herczegh, A Balázs… - The Journal of …, 2006 - nature.com
… The corresponding asymmetric diamides (16 19, 22, 23) were also synthesized using 4-phenylbenzylamine and triglycine. The advantage of the method is the high regioselectivity and …
Number of citations: 21 www.nature.com
RR Flavell, C Truillet, MK Regan, T Ganguly… - Bioconjugate …, 2016 - ACS Publications
… In vivo, a 4-phenylbenzylamine [ 18 F]FDG amine congener showed greater relative accumulation in tumors over benign tissue, which could be attenuated upon tumor alkalinization …
Number of citations: 40 pubs.acs.org
J Schneekönig, B Tannert, H Hornke… - Catalysis Science & …, 2019 - pubs.rsc.org
… Full conversion to 4-phenylbenzylamine (8a) was achieved with 5 mol% of the phenyl substituted Co PNP pincer complex 4 in the presence of 20 mol% NaOMe in dioxane at 140 C and …
Number of citations: 35 pubs.rsc.org
G Sirvinskaite, JC Reisenbauer, B Morandi - Chemical Science, 2023 - pubs.rsc.org
… 4-Phenylbenzylamine gave the product 3d in 60% yield. 4-Fluoro, 4-chloro, 4-bromo and 4-iodobenzylamines could be transformed to target diarylmethanes 3e–h in 51%, 76%, 85% …
Number of citations: 3 pubs.rsc.org
IR Greig, GL Baillie, M Abdelrahman… - Bioorganic & medicinal …, 2016 - Elsevier
… coupling of the substituted 4-bromobenzonitrile with an appropriate benzeneboronic acid, and reduction with lithium aluminium hydride to give the substituted 4-phenylbenzylamine (…
Number of citations: 21 www.sciencedirect.com
M Awais, S Kundu, D Zhang, V Yeddu… - Cell Reports Physical …, 2023 - cell.com
… To prepare BiPh-PbI2 single crystals, we dissolved 1 mol of 4-phenylbenzylamine in hot HI … We then added this solution to the precursor solution of 4-phenylbenzylamine and stirred it …
Number of citations: 3 www.cell.com
A Bhosale, H Yoshida, S Fujita, M Arai - Journal of CO2 Utilization, 2016 - Elsevier
… In this hydrogenation, the primary amine, 4-phenylbenzylamine (PBA), is less soluble in H 2 … to the secondary amine (bis-4-phenylbenzylamine, BPBA) is slower compared to the first …
Number of citations: 10 www.sciencedirect.com
AJ Berkowitz, RG Abdelmessih, RP Murelli - Tetrahedron letters, 2018 - Elsevier
… The coupling of 4-phenylbenzylamine was successfully completed using a slightly varied approach that overcame co-elution of PyBOP-based byproduct tris(pyrrolidinophosphine) …
Number of citations: 18 www.sciencedirect.com

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